molecular formula C19H20N4O2 B5351824 4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol

4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol

Numéro de catalogue B5351824
Poids moléculaire: 336.4 g/mol
Clé InChI: ZDUOUADFXZQFPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is also known as AZD4547 and belongs to the class of tyrosine kinase inhibitors.

Mécanisme D'action

The mechanism of action of 4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol involves the inhibition of FGFR tyrosine kinases. This compound binds to the ATP-binding site of FGFRs and prevents the phosphorylation of downstream signaling molecules, which are involved in cell proliferation, survival, and angiogenesis. The inhibition of FGFRs by this compound leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in preclinical studies. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and gastric cancer cells. This compound has also been shown to inhibit tumor growth in xenograft models of breast and lung cancer. In addition, this compound has been found to exhibit low toxicity in animal studies, suggesting its potential as a safe and effective cancer therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol in lab experiments is its specificity for FGFR tyrosine kinases. This compound selectively inhibits FGFRs and does not affect other kinases, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Orientations Futures

There are several future directions for the research on 4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol. One direction is to investigate its potential applications in combination therapy with other cancer therapeutic agents. It has been shown that the combination of this compound and other tyrosine kinase inhibitors or chemotherapy drugs can enhance its antitumor activity. Another direction is to explore the use of this compound in the treatment of other diseases, such as fibrosis and neurodegenerative disorders, which are also associated with the dysregulation of FGFR signaling. Furthermore, the development of more potent and soluble analogs of this compound may improve its therapeutic efficacy and reduce its limitations in lab experiments and clinical trials.
In conclusion, this compound is a promising compound with potential applications in cancer treatment and other diseases. Its specificity for FGFR tyrosine kinases, mechanism of action, and low toxicity make it an attractive therapeutic agent. Further research on this compound may lead to the development of novel cancer therapeutic strategies and the treatment of other diseases.

Méthodes De Synthèse

The synthesis of 4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol involves several steps. The initial step involves the reaction of 2,6-dimethyl-3-nitropyridine with 4-chloro-2-fluoroaniline to produce 4-(2,6-dimethylpyridin-3-yl)aniline. This intermediate is then reacted with ethyl 2-bromoacetate to produce 4-(2,6-dimethylpyridin-3-yl)-N-(2-ethoxycarbonyl-1-ethyl)benzene-1-sulfonamide. The final step involves the reaction of this intermediate with 4-(2-amino-1-hydroxyethyl)phenol to produce this compound.

Applications De Recherche Scientifique

4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol has been extensively studied for its potential applications in cancer treatment. It has been found to be a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are involved in the regulation of cell growth, differentiation, and survival. The overexpression or mutation of FGFRs has been implicated in the development and progression of various cancers, including breast, lung, prostate, and gastric cancer. Therefore, the inhibition of FGFRs by this compound represents a promising therapeutic strategy for cancer treatment.

Propriétés

IUPAC Name

4-[2-[[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino]-1-hydroxyethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-3-8-16(13(2)22-12)17-9-10-20-19(23-17)21-11-18(25)14-4-6-15(24)7-5-14/h3-10,18,24-25H,11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUOUADFXZQFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=NC(=NC=C2)NCC(C3=CC=C(C=C3)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.